

# CAY10535: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CAY10535

Cat. No.: B110716

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **CAY10535**, a selective antagonist of the thromboxane A2 (TXA2) receptor isoform TP $\beta$ . The information is curated for researchers and professionals in drug development and related scientific fields.

## Core Properties of CAY10535

**CAY10535** is a small molecule modulator with selective antagonistic effects on the TP $\beta$  receptor.<sup>[1]</sup> Its chemical and physical properties are summarized below.

## Physicochemical Properties

| Property          | Value                                                                                                                                   | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Formal Name       | N-[(1,1-dimethylethyl)amino]carbonyl]-2-(3-methoxyphenoxy)-5-nitrobenzenesulfonamide                                                    | [1]       |
| Synonyms          | 1-tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea, N-(tert-butylcarbamoyl)-2-(3-methoxyphenoxy)-5-nitrobenzenesulfonamide | [2][3]    |
| CAS Number        | 945716-28-9                                                                                                                             | [1][2][3] |
| Molecular Formula | C18H21N3O7S                                                                                                                             | [1]       |
| Formula Weight    | 423.4 g/mol                                                                                                                             | [1]       |
| Purity            | ≥98%                                                                                                                                    | [1][2]    |
| Formulation       | A crystalline solid                                                                                                                     | [1][3]    |
| SMILES            | COc1cccc(c1)Oc1ccc(cc1S(=O)(=O)NC(=O)NC(C)(C)C)--INVALID-LINK--O                                                                        | [1][3]    |
| InChI Key         | AHBPOHBDSHUMKH-UHFFFAOYSA-N                                                                                                             | [1]       |

## Solubility

| Solvent                | Solubility | Reference |
|------------------------|------------|-----------|
| DMF                    | 20 mg/ml   | [1]       |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/ml | [1]       |
| DMSO                   | 20 mg/ml   | [1]       |
| Ethanol                | 10 mg/ml   | [1]       |

## Biological Activity and Mechanism of Action

**CAY10535** functions as a selective antagonist of the thromboxane A2 (TXA2) receptor, with a notable preference for the TP $\beta$  isoform over the TP $\alpha$  isoform.<sup>[1]</sup> The TP receptor is a G protein-coupled receptor (GPCR) that mediates the actions of TXA2.<sup>[1][3]</sup> The two isoforms, TP $\alpha$  and TP $\beta$ , exhibit distinct physiological roles. TP $\alpha$  is predominantly expressed in platelets and is involved in coagulation and hemostasis, while TP $\beta$  is associated with vascular endothelial growth factor-induced endothelial cell differentiation and migration.<sup>[1]</sup>

**CAY10535** demonstrates an approximately 20-fold selectivity for TP $\beta$  over TP $\alpha$ .<sup>[1]</sup> This selectivity is evident in its inhibitory activity on U46619-mediated Ca $^{2+}$  mobilization.<sup>[1]</sup>

## In Vitro Efficacy

| Assay                                   | Target                                    | IC50     | Reference                               |
|-----------------------------------------|-------------------------------------------|----------|-----------------------------------------|
| U46619-mediated Ca $^{2+}$ mobilization | TP $\beta$                                | 99 nM    | <a href="#">[1]</a>                     |
| U46619-mediated Ca $^{2+}$ mobilization | TP $\alpha$                               | 1,970 nM | <a href="#">[1]</a>                     |
| U-46619-induced platelet aggregation    | Platelets<br>(predominantly TP $\alpha$ ) | 985 nM   | <a href="#">[1]</a> <a href="#">[3]</a> |

## Signaling Pathway

**CAY10535** acts by blocking the binding of the agonist, thromboxane A2 (or its stable mimetic, U46619), to the TP $\beta$  receptor. This antagonism prevents the activation of downstream signaling cascades that are typically initiated by agonist binding to this G protein-coupled receptor.



[Click to download full resolution via product page](#)

**CAY10535** antagonizes the TP $\beta$  receptor, blocking agonist-induced signaling.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **CAY10535**'s biological activity. These protocols are based on standard laboratory practices for the respective assays.

### U46619-mediated Ca<sup>2+</sup> Mobilization Assay

This assay is used to determine the inhibitory concentration (IC<sub>50</sub>) of **CAY10535** on the TP $\alpha$  and TP $\beta$  receptors.

Objective: To measure the ability of **CAY10535** to inhibit the increase in intracellular calcium concentration induced by the TXA<sub>2</sub> mimetic, U46619, in cells expressing either the TP $\alpha$  or TP $\beta$

receptor.

#### Materials:

- Cells stably expressing human TP $\alpha$  or TP $\beta$  receptors (e.g., HEK293 cells)
- U46619 (a stable thromboxane A2 mimetic)
- **CAY10535**
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluorometric imaging plate reader or a fluorometer

#### Procedure:

- Cell Preparation:
  - Plate the TP $\alpha$  or TP $\beta$  expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
- Dye Loading:
  - Remove the culture medium and wash the cells with the assay buffer.
  - Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dark with a solution of the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
  - After incubation, wash the cells with assay buffer to remove any excess extracellular dye.
- Compound Incubation:
  - Prepare serial dilutions of **CAY10535** in the assay buffer.
  - Add the different concentrations of **CAY10535** to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for receptor binding. Include a vehicle control (e.g., DMSO).

- Agonist Stimulation and Measurement:
  - Place the plate in the fluorometric reader.
  - Establish a baseline fluorescence reading.
  - Add a solution of U46619 at a concentration known to elicit a submaximal response (e.g., EC80) to all wells simultaneously.
  - Immediately begin recording the fluorescence intensity over time. The change in fluorescence corresponds to the change in intracellular calcium concentration.
- Data Analysis:
  - The peak fluorescence response for each well is determined.
  - The percentage of inhibition by **CAY10535** is calculated relative to the response in the vehicle control wells.
  - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **CAY10535** concentration and fitting the data to a sigmoidal dose-response curve.

U46619-mediated Ca<sup>2+</sup> Mobilization Assay Workflow[Click to download full resolution via product page](#)

Workflow for the U46619-mediated Ca<sup>2+</sup> mobilization assay.

## U-46619-induced Platelet Aggregation Assay

This assay measures the effect of **CAY10535** on platelet function, which is primarily mediated by the TP $\alpha$  receptor.

Objective: To determine the ability of **CAY10535** to inhibit platelet aggregation induced by U-46619.

Materials:

- Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
- Anticoagulant (e.g., acid-citrate-dextrose).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- U-46619.
- **CAY10535**.
- Saline solution.
- Aggregometer.

Procedure:

- PRP and PPP Preparation:
  - Collect blood into tubes containing an anticoagulant.
  - Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
  - Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.
- Assay Setup:
  - Adjust the platelet count in the PRP with PPP if necessary.
  - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Compound Incubation:

- Pipette an aliquot of PRP into a cuvette with a stir bar.
- Add different concentrations of **CAY10535** or its vehicle (control) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C while stirring.
- Induction of Aggregation and Measurement:
  - Add U-46619 to the cuvette to induce platelet aggregation.
  - Record the change in light transmission through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
- Data Analysis:
  - The maximum percentage of aggregation for each concentration of **CAY10535** is determined.
  - The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.
  - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the **CAY10535** concentration and fitting the data to a dose-response curve.

## U-46619-induced Platelet Aggregation Assay Workflow

[Click to download full resolution via product page](#)

Workflow for the U-46619-induced platelet aggregation assay.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CAY10535 - Biochemicals - CAT N°: 10010396 [bertin-bioreagent.com]
- To cite this document: BenchChem. [CAY10535: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b110716#cay10535-structure-and-properties\]](https://www.benchchem.com/product/b110716#cay10535-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)